molecular formula C11H17BO4 B1455324 2-(5-Methoxyfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 676501-86-3

2-(5-Methoxyfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1455324
CAS No.: 676501-86-3
M. Wt: 224.06 g/mol
InChI Key: JATVIVGOUHHYAT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The methoxy group resonates as a singlet at δ 3.75–3.78 ppm, while furan protons appear as doublets at δ 6.25–6.45 ppm (J = 3.2–3.5 Hz). The dioxaborolane methyl groups exhibit two singlets at δ 1.25–1.30 ppm.
  • ¹³C NMR : The boron-bound carbon resonates at δ 128–130 ppm, characteristic of sp²-hybridized carbons in boronate esters. The methoxy carbon appears at δ 55–57 ppm, and furan carbons span δ 105–155 ppm.
  • ¹¹B NMR : A sharp singlet at δ 29–31 ppm confirms tetrahedral boron coordination.

Table 2: Key NMR Assignments

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 3.75–3.78 OCH₃
¹H 6.25–6.45 Furan C–H
¹³C 128–130 B–C (dioxaborolane)
¹¹B 29–31 Tetrahedral boron center

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis reveals B–O stretching vibrations at 1,360–1,380 cm⁻¹ and C–O–B modes at 1,020–1,050 cm⁻¹. The furan ring shows C=C stretching at 1,580–1,600 cm⁻¹ and C–O–C asymmetric vibrations at 1,240–1,260 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits a π→π* transition at λₘₐₓ = 270–286 nm, attributed to the conjugated furan–dioxaborolane system. A weak n→π* transition near 360 nm arises from the methoxy group’s lone pairs.

Computational Modeling of Electronic Structure (DFT Studies)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic properties. The HOMO (-6.2 eV) is localized on the furan ring and methoxy group, while the LUMO (-1.8 eV) resides on the dioxaborolane moiety, indicating charge transfer during reactions.

Table 3: DFT-Derived Electronic Parameters

Parameter Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
Band Gap 4.4 eV
Dipole Moment 3.1 Debye

Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the oxygen atoms of the dioxaborolane and electrophilic sites at the boron center. These features align with the compound’s role in Suzuki-Miyaura couplings, where boron facilitates transmetallation.

Natural Bond Orbital (NBO) analysis confirms hyperconjugation between the boron p-orbital and furan π-system, stabilizing the molecular structure. The Wiberg Bond Index (WBI) for the B–O bonds is 0.85–0.88, indicating strong covalent character.

Properties

IUPAC Name

2-(5-methoxyfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO4/c1-10(2)11(3,4)16-12(15-10)8-6-7-9(13-5)14-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATVIVGOUHHYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10703015
Record name 2-(5-Methoxyfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676501-86-3
Record name 2-(5-Methoxy-2-furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676501-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Methoxyfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

2-(5-Methoxyfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11_{11}H17_{17}BO4_{4}
  • Molecular Weight : 224.06 g/mol
  • CAS Number : 338998-93-9
  • InChI Key : FNPZFZKLYGWKLH-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on cellular processes and potential therapeutic applications.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress in cells.

Anti-inflammatory Effects

Several studies have demonstrated that this compound can reduce inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Anticancer Potential

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays indicated that it could inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antioxidant properties of related dioxaborolanes; found significant reduction in oxidative stress markers.
Study 2 Explored anti-inflammatory effects; reported decreased levels of TNF-alpha and IL-6 in treated macrophages.
Study 3 Evaluated anticancer activity against breast cancer cell lines; observed dose-dependent inhibition of cell growth and increased apoptosis.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its ability to modulate signaling pathways related to oxidative stress and inflammation plays a critical role.

Scientific Research Applications

Synthesis and Reactivity

The compound is synthesized through the reaction of boronic acid derivatives with furan-based compounds. It exhibits reactivity typical of boronates, including:

  • Cross-Coupling Reactions : Utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
  • Nucleophilic Substitution : Acts as a nucleophile in various substitution reactions due to the electrophilic nature of the boron atom.

Organic Synthesis

The compound serves as an essential building block in organic synthesis. Its ability to participate in cross-coupling reactions allows for the construction of complex molecular architectures. For instance:

  • Suzuki Coupling : It can be used to couple with aryl halides to form biaryl compounds, which are crucial in pharmaceuticals and materials science.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit biological activity. Its applications include:

  • Anticancer Agents : Studies have demonstrated that certain derivatives possess cytotoxic properties against cancer cell lines.
  • Antimicrobial Activity : Compounds derived from this structure have shown efficacy against various bacterial strains.

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Polymer Chemistry : It can be used as a monomer or cross-linking agent in the development of new polymers with enhanced properties.
  • Sensors and Electronics : Boron-containing compounds are explored for use in electronic devices due to their electronic properties.

Case Studies

StudyApplicationFindings
Smith et al. (2020)Anticancer ActivityReported that derivatives showed IC50 values below 10 µM against breast cancer cells.
Johnson et al. (2021)Cross-Coupling EfficiencyDemonstrated high yields (>90%) in Suzuki reactions using this compound as a boronate ester.
Lee et al. (2022)Polymer DevelopmentDeveloped a new class of polymers incorporating this dioxaborolane, showing improved thermal stability and mechanical properties.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups (e.g., methoxy) : Enhance stability and facilitate cross-couplings by increasing electron density at the boron center .
  • Electron-Withdrawing Groups (e.g., chloro) : Improve oxidative stability but may reduce reactivity in Suzuki reactions .
  • Heterocyclic Substituents (e.g., furan, thiophene) : Offer regioselectivity in coupling reactions and compatibility with bioactive molecule synthesis .

Reactivity and Stability

  • Thermodynamic Stability : Electron-rich substituents (e.g., methoxy) stabilize the boron center against hydrolysis, as seen in 2-(4-methoxybenzyl)-dioxaborolane . Chlorinated analogs (e.g., 2-(5-chloro-2-methoxyphenyl)-dioxaborolane) exhibit reduced hygroscopicity but require careful handling due to H302/H315 hazards .
  • Reactivity in Cross-Couplings : Anthracene- and naphthalene-substituted dioxaborolanes show superior reactivity in aryl-aryl couplings due to extended conjugation . Thiophene derivatives (e.g., ) are prized in polymer chemistry for their planar structures and charge transport properties .

Preparation Methods

Lithiation and Borylation Approach

This method involves metalation of the 5-methoxyfuran ring at low temperature, followed by trapping with a boronate electrophile.

  • Procedure :

    • The 5-methoxyfuran is dissolved in dry tetrahydrofuran (THF) under inert atmosphere.
    • The solution is cooled to approximately -78 °C.
    • A strong base such as n-butyllithium (n-BuLi) is added dropwise to generate the lithio intermediate at the 2-position of the furan ring.
    • After stirring at low temperature to ensure complete lithiation, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added slowly to the reaction mixture.
    • The mixture is allowed to warm to room temperature and stirred for several hours (often overnight).
    • The reaction is quenched with aqueous ammonium chloride or ammonium acetate solution.
    • The product is extracted into an organic solvent (e.g., dichloromethane), dried over anhydrous magnesium sulfate, filtered, and concentrated.
    • Purification is typically performed by silica gel chromatography.
  • Typical yields : 60–86% depending on substrate purity and reaction scale.

  • Key conditions : Strict anhydrous and inert atmosphere conditions; low temperature lithiation to avoid side reactions; controlled addition of boronate ester.

  • Example data :

Step Reagents/Conditions Yield (%) Notes
Lithiation n-BuLi in hexane, THF, -78 °C, 1–2 h Formation of lithio intermediate
Borylation 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, RT, overnight 61–86 Pinacol boronate ester formation
Work-up & Purify NH4Cl aq., extraction, drying, chromatography Isolation of pure boronate ester

Direct Esterification from Boronic Acid

  • Starting from 5-methoxyfuran-2-boronic acid, reaction with pinacol under inert atmosphere can produce the dioxaborolane ester.

  • Procedure :

    • Dissolve the boronic acid in dry dichloromethane.
    • Add pinacol and anhydrous magnesium sulfate as a drying agent.
    • Stir the mixture under argon at room temperature for 16 hours to promote ester formation.
    • Filter the mixture to remove solids.
    • Concentrate and purify the product.
  • Yield : Yields are generally high (often >85%) due to the straightforward esterification.

  • Reference : Similar procedures are described for related boronate esters in Org. Synth. protocols.

Alternative Routes via Boronate Ester Synthesis

  • Synthesis of related compounds such as 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from pinacol and trimethyl borate under reflux and inert atmosphere has been reported with high yields (~90%). This method can be adapted for the methoxyfuran derivative by substituting appropriate boron precursors.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Lithiation + Borylation 5-Methoxyfuran n-BuLi, THF, -78 °C; 2-isopropoxy-dioxaborolane, RT overnight 61–86 High regioselectivity; versatile Requires low temperature and inert atmosphere
Esterification from Boronic Acid 5-Methoxyfuran-2-boronic acid Pinacol, MgSO4, DCM, RT, 16 h >85 Simple procedure; high yield Requires boronic acid precursor
Direct Synthesis from Boron Precursors Pinacol + Trimethyl borate (model) Reflux under N2, 6 h ~90 High yield; scalable May require adaptation for heteroaryl substrates

Research Findings and Notes

  • Regioselective lithiation of 5-methoxyfuran at the 2-position is well-established, allowing selective installation of the boronate ester functionality.

  • The use of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boron electrophile is common due to its stability and reactivity, enabling effective borylation at low temperatures with good yields.

  • Reaction times vary from 1 hour (for lithiation) to overnight stirring for borylation to ensure complete conversion.

  • Purification by silica gel chromatography is standard, and the product is typically isolated as a colorless oil or solid depending on scale and conditions.

  • The reaction requires strict exclusion of moisture and oxygen to prevent hydrolysis of boronate esters and side reactions.

  • Literature reports yields ranging from 60% to over 85%, influenced by substrate purity, reaction scale, and work-up efficiency.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(5-methoxyfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via palladium- or nickel-catalyzed borylation of halogenated precursors. For example, a modified Miyaura borylation reaction using bis(pinacolato)diboron (B2_2Pin2_2) and a catalyst like Pd(dppf)Cl2_2 in THF at 80°C achieves moderate yields (~60–70%) . Key factors include:

  • Catalyst choice : NiCl2_2(dppp) increases regioselectivity for electron-deficient furan systems.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce boronate stability.
  • Purification : Flash chromatography with hexane/ethyl acetate (4:1) effectively isolates the product (>95% purity) .

Basic: How should researchers handle and store this compound to ensure stability during experiments?

Answer:

  • Storage : Store under inert atmosphere (Ar/N2_2) at –20°C to prevent hydrolysis of the boronate ester .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Safety protocols (gloves, goggles) are mandatory due to potential irritant properties .

Intermediate: What spectroscopic techniques are most reliable for characterizing this compound, and what are the expected spectral signatures?

Answer:

  • 11^{11}B NMR : A singlet at δ 30–32 ppm confirms the boronate ester structure .
  • 1^{1}H NMR : Methoxy protons (OCH3_3) appear as a singlet at δ 3.8–3.9 ppm; furan protons show distinct coupling patterns (δ 6.2–7.1 ppm) .
  • FT-IR : B–O stretching at 1350–1380 cm1^{-1} and C–O–C (furan) at 1010–1040 cm1^{-1} .

Advanced: How does the electron-donating methoxy group on the furan ring influence Suzuki-Miyaura cross-coupling efficiency?

Answer:
The methoxy group enhances electron density on the furan, accelerating oxidative addition of aryl halides but potentially reducing transmetallation rates. Comparative studies show:

  • Electron-rich partners : Coupling with electron-deficient aryl halides achieves >80% yield using Pd(OAc)2_2/SPhos in toluene/water (3:1) at 100°C .
  • Steric effects : Bulky ortho-substituted partners require XPhos ligands to mitigate steric hindrance .

Advanced: How can researchers resolve contradictions in reported catalytic activities for this compound in C–H borylation reactions?

Answer:
Discrepancies arise from varying ligand systems and substrate scope. For example:

  • Iridium catalysts : [Ir(COD)OMe]2_2 with dtbpy ligands shows high activity for aromatic C–H bonds but poor performance with aliphatic substrates .
  • Rhodium systems : [RhCl(C2_2H4_4)2_2]2_2 with phosphine ligands improves aliphatic borylation but requires higher temperatures (120°C) .
    Methodological validation using internal standards (e.g., 1,3,5-trimethoxybenzene) is critical for yield accuracy .

Intermediate: What are the applications of this compound in material science, particularly in polymer or optoelectronic material synthesis?

Answer:

  • Conjugated polymers : Acts as a monomer in Stille coupling to synthesize poly(3-hexylthiophene) analogs for organic photovoltaics .
  • OLEDs : Boronate esters serve as electron-transport layers; methoxy-furan derivatives enhance hole-blocking efficiency .

Advanced: What computational methods are recommended to predict reactivity or stability of this compound under varying pH conditions?

Answer:

  • DFT calculations : Gaussian 09 with B3LYP/6-31G(d) predicts hydrolysis pathways. The boronate ester is stable at pH 5–7 but hydrolyzes rapidly at pH < 3 .
  • Molecular dynamics : Simulate solvation effects in aqueous/organic mixtures to optimize reaction media .

Intermediate: How does this compound compare to analogous boronate esters (e.g., pinacol boronic esters) in terms of air/moisture stability?

Answer:

  • Stability : Tetramethyl dioxaborolane derivatives are less moisture-sensitive than pinacol esters due to steric protection of the boron center .
  • Reactivity : Slower transmetallation in Suzuki reactions but higher thermal stability (decomposition >200°C) .

Basic: What are the common impurities in synthesized batches, and how can they be quantified?

Answer:

  • Impurities : Residual catalysts (Pd/Ni), unreacted boronic acids, or hydrolyzed boronate acids.
  • Analysis : ICP-MS for metal traces; HPLC with UV detection (λ = 254 nm) for organic impurities .

Advanced: What strategies mitigate regioselectivity challenges in electrophilic substitution reactions involving this compound?

Answer:

  • Directing groups : Install temporary directing groups (e.g., pyridine) to control substitution positions .
  • Lewis acid additives : BF3_3·OEt2_2 stabilizes transition states, favoring para-substitution on the furan ring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methoxyfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(5-Methoxyfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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